1-Acetylpiperidin-3-one

説明

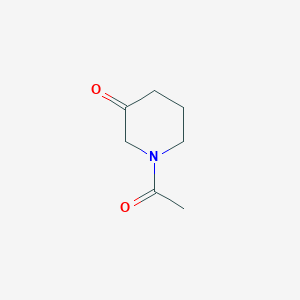

1-Acetylpiperidin-3-one is a piperidine derivative featuring a ketone group at the 3-position of the piperidine ring and an acetyl substituent at the 1-position. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and broad pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial properties .

準備方法

1-Acetylpiperidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetic anhydride, followed by oxidation. Another method includes the use of piperidine and acetyl chloride under controlled conditions. Industrial production often employs catalytic hydrogenation of pyridine derivatives to obtain piperidine, which is then acetylated and oxidized to form this compound .

化学反応の分析

1-Acetylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .

科学的研究の応用

1-Acetylpiperidin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals

作用機序

The mechanism of action of 1-acetylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction pathways that regulate cellular processes like inflammation, neurotransmission, and cell proliferation .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1-Acetylpiperidin-3-one with structurally related piperidine derivatives, emphasizing substituent effects and biological activities:

Key Observations:

Position of Ketone Group :

- Piperidin-3-one derivatives (e.g., this compound) differ from piperidin-4-one analogs (e.g., and ) in ketone placement, which may alter electronic distribution and receptor binding .

- Piperidin-4-one derivatives often exhibit enhanced biological activity due to planar conformations favoring aromatic interactions .

Substituent Effects: Aryl groups (e.g., methoxyphenyl, trimethoxyphenyl) at the 2- and 6-positions correlate with antimalarial and anticancer activities . Carboxylic acid substituents () improve solubility but may reduce membrane permeability .

Acetyl Group Impact :

- The acetyl group at the 1-position (common in N-acetylpiperidine and this compound) enhances metabolic stability compared to unsubstituted piperidines .

Pharmacological and Physicochemical Properties

- This compound: Predicted logP: ~0.5 (moderate lipophilicity due to acetyl and ketone groups). Therapeutic Potential: Likely CNS penetration due to similarity to N-acetylpiperidine, a known anesthetic precursor .

Piperidin-4-one Derivatives :

生物活性

1-Acetylpiperidin-3-one (CAS Number: 34456-78-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group attached to the piperidine ring, specifically at the nitrogen atom. This structural modification enhances its reactivity and biological properties compared to other piperidine derivatives.

Target Enzyme

The primary target of this compound is soluble epoxide hydrolase (s-EH) , an enzyme involved in the metabolism of fatty acids. Inhibition of this enzyme has been linked to various physiological effects, particularly in cardiovascular health.

Mode of Action

This compound acts as an inhibitor of s-EH, leading to increased levels of epoxyeicosatrienoic acids (EETs). These compounds are known to have vasodilatory effects and can improve insulin sensitivity, making this compound a candidate for treating metabolic disorders such as hypertension and diabetes.

Pharmacological Effects

- Cardiovascular Effects : In clinical studies, this compound has demonstrated effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients.

- Anti-inflammatory Properties : The compound's inhibition of s-EH may also contribute to anti-inflammatory effects by modulating pathways associated with inflammation.

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties, although specific research on this compound is limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- A study highlighted its role in enhancing EET levels, which correlates with improved vascular function and reduced inflammatory markers in animal models.

- Another research effort focused on its synthesis and characterization as a precursor for developing novel pharmaceuticals, emphasizing its utility in drug discovery.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Piperidine | Basic structure without acetyl or ketone groups | Limited reactivity |

| 2-Piperidinone | Ketone group at position 2 | Different reactivity; used in synthesis |

| N-Acetylpiperidine | Acetyl group at nitrogen | Similar but lacks ketone functionality |

This table illustrates how the specific functional groups in this compound confer distinct reactivity and versatility compared to other piperidine derivatives.

Q & A

Q. What are the established synthetic routes for 1-Acetylpiperidin-3-one, and how can their efficiency be systematically compared?

Basic Research Focus

- Methodological Answer :

To compare synthetic efficiency, researchers should:- Document reaction parameters : Catalyst type, solvent polarity, temperature, and reaction time .

- Quantify yields and purity : Use HPLC or GC-MS for yield analysis and NMR (¹H/¹³C) for structural confirmation .

- Assess scalability : Test reproducibility at gram-scale and monitor side-product formation via LC-MS .

- Example Data Table:

| Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | Pd/C | EtOH | 80 | 72 | 98 |

| B | NaOH | THF | 25 | 65 | 95 |

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Advanced Research Focus

- Methodological Answer :

- Replicate experiments : Reproduce synthesis and characterization under identical conditions to verify discrepancies .

- Control variables : Compare solvent effects (DMSO vs. CDCl₃) on NMR shifts and assess instrument calibration .

- Cross-validate data : Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental results .

Q. What strategies are recommended for optimizing reaction conditions to minimize degradation of this compound under varying pH levels?

Advanced Research Focus

- Methodological Answer :

- Design a pH stability assay :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C .

- Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS .

2. Identify degradation pathways : Use HRMS to characterize breakdown products and propose mechanisms .- Example Data Table:

| pH | Temp (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2 | 25 | 12 | Piperidin-3-one |

| 7 | 25 | 48 | N/A |

Q. How can computational models predict the reactivity of this compound in novel nucleophilic reactions?

Advanced Research Focus

- Methodological Answer :

- Parameterize molecular orbitals : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and nucleophilic attack sites .

- Validate predictions experimentally : Synthesize derivatives and compare reaction rates with computational activation energies .

- Benchmark accuracy : Cross-reference results with analogous compounds in literature .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

Basic Research Focus

- Methodological Answer :

- Optimize purification : Compare column chromatography vs. recrystallization for yield and purity .

- Monitor thermal stability : Use DSC/TGA to identify safe scaling temperatures .

- Document batch records : Include detailed logs of stirring rates, drying times, and equipment calibration .

Q. How should researchers design control experiments to isolate solvent effects on this compound’s stability?

Advanced Research Focus

- Methodological Answer :

Q. What are the best practices for integrating this compound into multi-step synthetic pathways without intermediate decomposition?

Advanced Research Focus

- Methodological Answer :

Q. How can researchers leverage literature gaps to propose novel applications of this compound in asymmetric catalysis?

Advanced Research Focus

- Methodological Answer :

- Conduct systematic reviews : Use databases (SciFinder, Reaxys) to identify understudied reaction types .

- Design chiral ligands : Modify the acetyl group to enhance enantioselectivity in cross-coupling reactions .

- Collaborate cross-disciplinarily : Engage with computational chemists to model transition states .

特性

IUPAC Name |

1-acetylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHGRWSDPVNGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487557 | |

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34456-78-5 | |

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。